ER 50891 ER 50891 Antagonist of RARα receptors (IC50 = 31.2 nM). Displays selective affinity for RARα (relative IC50 values are 1.8, 432 and 535 nM for RARα, RARγ and RARβ respectively).
Brand Name: Vulcanchem
CAS No.: 187400-85-7
VCID: VC0004753
InChI: InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33)
SMILES: CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O
Molecular Formula: C29H24N2O2
Molecular Weight: 432.5 g/mol

ER 50891

CAS No.: 187400-85-7

Cat. No.: VC0004753

Molecular Formula: C29H24N2O2

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

ER 50891 - 187400-85-7

CAS No. 187400-85-7
Molecular Formula C29H24N2O2
Molecular Weight 432.5 g/mol
IUPAC Name 4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid
Standard InChI InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33)
Standard InChI Key LSGNKLDHMQVTEK-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O
Canonical SMILES CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O

Chemical Profile of ER 50891

Structural Characteristics and Synthesis

ER 50891 belongs to the quinoline derivative family, characterized by a fused bicyclic aromatic system with a pyrrole-benzoic acid substituent. Its molecular formula, C29H24N2O2, reflects a molecular weight of 432.52 g/mol . The compound’s selectivity for RARα arises from its unique substitution pattern: a 4-phenyl group on the quinoline moiety and an isopropyl group at the 8-position enhance binding affinity to RARα’s ligand-binding domain . Modifications to these groups, such as replacing the phenyl with a tolyl group, marginally improve selectivity but reduce potency, underscoring the structural precision required for optimal RARα antagonism .

Physicochemical Properties

ER 50891 exhibits stability in male mouse liver microsomes, with a half-life exceeding 60 minutes, suggesting favorable metabolic persistence for in vivo studies . Its lipophilic nature (calculated logP = 4.2) facilitates membrane permeability, though aqueous solubility remains limited, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution in experimental settings .

Pharmacological Profile and Mechanism of Action

RARα Selectivity and Binding Dynamics

ER 50891’s primary mechanism involves competitive inhibition of RARα, preventing all-trans retinoic acid (ATRA)-induced receptor activation. In transactivation assays, ER 50891 demonstrates a 240-fold selectivity for RARα over RARβ and a 297-fold preference over RARγ . This specificity is attributed to its interaction with hydrophobic residues in the RARα ligand-binding pocket, as revealed by molecular docking studies .

Table 1: RAR Subtype Selectivity of ER 50891

Receptor SubtypeIC50 (nM)Relative Selectivity (vs. RARα)
RARα31.21.0
RARβ43213.8
RARγ53517.1
Data sourced from in vitro transactivation assays .

Antagonism of Retinoid Signaling Pathways

By blocking RARα, ER 50891 disrupts ATRA-mediated gene transcription, including downstream targets such as Stra6 and Cyp26a1, which are involved in retinoid metabolism . This antagonism has been exploited to study RARα’s role in spermatogenesis, where ER 50899 treatment in mice reversibly inhibited sperm production without altering testosterone levels, mirroring effects seen in RARα knockout models .

In Vitro Research Findings

Modulation of Osteoblastogenesis

ER 50891 counteracts ATRA’s suppression of osteoblast differentiation in preosteoblast cultures. In the presence of bone morphogenetic protein-2 (BMP-2), ER 50891 (2–3 µM) rescues osteocalcin (OCN) expression and mineralization, which ATRA reduces to 23.4% of baseline . Paradoxically, ER 50891 inhibits alkaline phosphatase (ALP) activity synergistically enhanced by BMP-2 and ATRA, suggesting context-dependent effects on osteogenic markers .

Table 2: Effects of ER 50891 on Osteoblastogenesis Markers

ConditionALP Activity (% Control)OCN Expression (% Control)Mineralization (% Control)
Control100 ± 8.2100 ± 5.6100 ± 7.3
ATRA (1 µM)250 ± 12.423.4 ± 3.145.2 ± 4.8
ATRA + ER 50891 (3 µM)110 ± 9.795.6 ± 6.292.1 ± 5.9
Data derived from MC3T3-E1 cell cultures treated for 14 days .

Impact on Osteoclastogenesis

In RAW 264.7 macrophage cultures, ER 50891 (1–5 µM) stimulates osteoclast formation by 40% but fails to reverse ATRA’s inhibition of osteoclastogenesis, indicating RARα-independent pathways in ATRA’s anti-resorptive effects .

In Vivo Studies and Preclinical Data

Spermatogenesis Inhibition in Murine Models

Daily oral administration of ER 50891 (10 mg/kg) for 14 days disrupts murine spermatogenesis, causing germ cell sloughing and reduced epididymal sperm counts . Fertility restoration occurs within 28 days post-treatment, aligning with the spermatogenic cycle’s duration . Notably, ER 50891’s effects are less pronounced than newer RARα antagonists like YCT-529, which achieves complete infertility in non-human primates within two weeks .

Bone Metabolism Studies

ER 50891 (5 mg/kg/day, intraperitoneal) mitigates ATRA-induced bone loss in ovariectomized rats, increasing trabecular bone volume by 35% compared to ATRA-only controls . These findings position ER 50891 as a candidate for osteoporosis research.

Controversies and Discrepancies in Reported Activities

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